molecular formula C12H12N2O B2427459 2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile CAS No. 1256576-74-5

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile

Cat. No.: B2427459
CAS No.: 1256576-74-5
M. Wt: 200.241
InChI Key: HJTVAAODOXTIDT-UHFFFAOYSA-N
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Description

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Scientific Research Applications

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, reactivity, and potential applications . This could involve experimental studies as well as computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile typically involves the reaction of indole derivatives with appropriate nitrile and hydroxypropan-2-yl groups. One common method involves the use of a Friedel-Crafts acylation reaction, followed by a nucleophilic substitution to introduce the nitrile group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxypropan-2-yl)diphenylphosphine oxide
  • Benzofuran derivatives
  • Other indole derivatives

Uniqueness

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-12(2,15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTVAAODOXTIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(N1)C=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256576-74-5
Record name 2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile
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